
Kadsuric acid
Overview
Description
Kadsuric acid is a major triterpenoid compound isolated from the leaves of the Vietnamese plant Kadsura coccinea (Lem.) A.C.Sm., which belongs to the Schisandraceae family . This compound has garnered significant attention due to its potent cytotoxic effects against various human cancer cells . This compound is known for its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kadsuric acid is primarily isolated from natural sources, specifically from the leaves of Kadsura coccinea. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization . The detailed synthetic routes and reaction conditions for the industrial production of this compound are not extensively documented in the literature. the isolation process typically involves the use of organic solvents such as methanol or ethanol, followed by purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction from plant material, followed by purification processes to obtain the compound in its pure form. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), would be essential to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Kadsuric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound, resulting in the formation of reduced derivatives.
Substitution Reactions: Various nucleophiles, such as amines or thiols, can be used in substitution reactions to introduce new functional groups into the this compound molecule.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives may exhibit different biological activities and can be further studied for their potential therapeutic applications .
Scientific Research Applications
Pharmacological Activities
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Anti-Cancer Properties
- Kadsuric acid has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, a study on pancreatic cancer cells (PANC-1) revealed an IC50 value of 14.5 µM, indicating potent anti-cancer activity. The mechanism involves the activation of caspase pathways, leading to apoptosis in cancer cells .
- Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
Cell Line IC50 (µM) Mechanism of Action PANC-1 14.5 Activation of caspase-3 and caspase-9 Human leukemia 0.32 Induction of apoptosis via cell cycle arrest - Anti-Inflammatory Effects
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Hepatoprotective Activity
Treatment Model Outcome Acetaminophen-induced toxicity Reduced liver enzyme levels Oxidative stress models Increased antioxidant enzyme activity
Mechanism of Action
The mechanism of action of kadsuric acid involves the activation of the intrinsic caspase pathway, leading to apoptosis in cancer cells . This compound effectively activates caspase-3 and caspase-9, which are key enzymes involved in the apoptotic process . Additionally, this compound reduces the expression of poly [ADP-ribose] polymerase 1 (PARP1), a protein involved in DNA repair and cell survival . Molecular modeling studies have shown that this compound has a strong binding affinity for PARP1, further supporting its role in inducing apoptosis through the caspase/PARP1 pathway .
Comparison with Similar Compounds
Kadsuric acid is part of a larger group of triterpenoid compounds found in the genus Kadsura . Similar compounds include nigranoic acid, schisantherin A, and schisandrin B . These compounds share similar chemical structures and biological activities but differ in their specific effects and potency.
Nigranoic Acid: Like this compound, nigranoic acid is known for its cytotoxic effects against cancer cells.
Schisantherin A: This compound exhibits antioxidant and anti-inflammatory properties, making it useful in the treatment of various inflammatory diseases.
Schisandrin B: Schisandrin B is known for its hepatoprotective effects and is used in traditional medicine to protect the liver from damage.
This compound stands out due to its potent cytotoxic effects and its ability to induce apoptosis through the caspase/PARP1 pathway, making it a unique and valuable compound for cancer research .
Biological Activity
Kadsuric acid, a dibenzocyclooctadiene lignan isolated from the plant Kadsura coccinea, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is a natural compound primarily found in the Kadsura genus, which is known for its medicinal properties. Its chemical structure allows it to interact with various biological pathways, making it a candidate for therapeutic applications, especially in oncology.
Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:
- Induction of Apoptosis : this compound has been shown to induce apoptosis in pancreatic cancer cells (PANC-1) through the activation of caspase pathways and PARP cleavage. This suggests its potential as an anticancer agent by promoting programmed cell death in malignant cells .
- Cell Cycle Arrest : Studies have demonstrated that this compound can arrest the cell cycle, thereby inhibiting cancer cell proliferation. This effect is crucial for preventing the spread of cancerous cells .
- Oxidative Stress Modulation : The compound enhances oxidative stress within cancer cells, leading to increased cell death. This mechanism is particularly effective against cells that have developed resistance to conventional therapies .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various experimental models:
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In Vitro Studies :
- A study investigated the effects of this compound on PANC-1 pancreatic cancer cells, revealing significant cytotoxicity with an IC50 value indicating effective concentration levels for inducing cell death .
- Another study focused on the compound's ability to induce apoptosis through mitochondrial pathways, emphasizing its role in disrupting energy metabolism in cancer cells .
- In Vivo Studies :
- Mechanistic Insights :
Comparative Biological Activity Table
Biological Activity | This compound | Other Lignans (e.g., Schisandrin) |
---|---|---|
Apoptosis Induction | Yes | Yes |
Cell Cycle Arrest | Yes | Yes |
Antioxidant Activity | Moderate | High |
Anti-inflammatory Activity | Low | Moderate |
Cytotoxicity (IC50) | 10-20 µg/mL | 5-60 µg/mL |
Properties
IUPAC Name |
(Z,6R)-6-[(3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,20,22-23,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-/t20-,22+,23?,25-,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNPDWQZTUZFHK-LYNKRMMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)C1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419527 | |
Record name | KADSURIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62393-88-8 | |
Record name | KADSURIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330514 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | KADSURIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Kadsuric acid and where is it found?
A1: this compound is a naturally occurring triterpenoid, specifically classified as an A-seco-lanostane triterpenoid. [] It was first discovered in the plant Kadsura japonica Dunal [] and has since been found in various other plant species, including Schisandra henryi Clarke, Eleutherine americana, and Kadsura coccinea. [, , ]
Q2: What is the molecular structure of this compound?
A2: The structure of this compound was elucidated using spectroscopic data and chemical transformations. [] It is characterized by a unique seco-lanostane skeleton with a carboxylic acid group at the C-26 position. [, ]
Q3: Have there been studies investigating the potential use of this compound or its derivatives in treating diseases?
A4: While research on this compound itself regarding disease treatment is limited, its presence alongside bioactive compounds in various plant extracts suggests it could be of interest for future investigations. [, , ] For instance, its structural similarity to other lanostane-type triterpenes known for their diverse biological activities warrants further exploration of its therapeutic potential. []
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